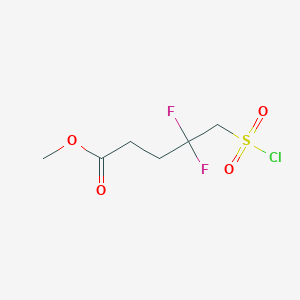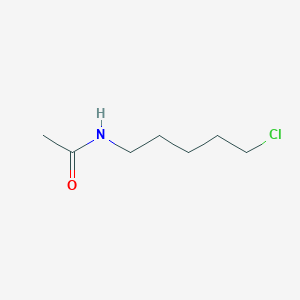
N-(5-chloropentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloropentyl)acetamide is a chemical compound with the CAS Number: 32769-61-2 . It has a molecular weight of 163.65 . It is also known as CP-55,940, a synthetic cannabinoid that belongs to the class of indole derivatives.
Molecular Structure Analysis
The InChI Code for N-(5-chloropentyl)acetamide is1S/C7H14ClNO/c1-7(10)9-6-4-2-3-5-8/h2-6H2,1H3,(H,9,10) . This code provides a textual representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“N-(5-chloropentyl)acetamide” is a chemical compound with the CAS Number: 32769-61-2 . It is used in the field of chemical synthesis. The compound has a molecular weight of 163.65 and its IUPAC name is N-(5-chloropentyl)acetamide .
Pharmacological Activities
Recent investigations have shown that acetamide derivatives, such as “N-(5-chloropentyl)acetamide”, have potential pharmacological activities . These compounds are being studied for their potential therapeutic applications .
Analgesic Activity
A series of N-phenylacetamide sulphonamides were synthesized, and in this series, a compound exhibited good analgesic activity comparable or superior to paracetamol . While this specific compound is not “N-(5-chloropentyl)acetamide”, it suggests that acetamide derivatives could have potential analgesic applications .
Drug Design and Development
“N-(5-chloropentyl)acetamide” could be used in the field of drug design and development. Medicinal chemistry, which combines chemistry and pharmacology, aims to design and develop new pharmaceutical compounds . Acetamide derivatives, such as “N-(5-chloropentyl)acetamide”, could be used to synthesize new pharmaceuticals or improve the processes by which existing pharmaceuticals are made .
Wirkmechanismus
Target of Action
The primary target of N-(5-chloropentyl)acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .
Mode of Action
N-(5-chloropentyl)acetamide negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . This regulation can affect the metabolic activities of the organism.
Biochemical Pathways
It’s known that the compound plays a role in the regulation of the aliphatic amidase operon . Amidases are enzymes that catalyze the hydrolysis of amide bonds, and they are involved in various metabolic processes. The inhibition of these enzymes can potentially disrupt these processes.
Pharmacokinetics
The compound’s molecular weight is 16365 , which could influence its pharmacokinetic properties. Generally, smaller molecules are absorbed more easily and distributed more widely in the body.
Result of Action
The molecular and cellular effects of N-(5-chloropentyl)acetamide’s action are largely unknown due to the lack of extensive research on this compound. Given its role in inhibiting the aliphatic amidase expression-regulating protein, it can be inferred that the compound may affect the metabolic activities of organisms that express this protein .
Eigenschaften
IUPAC Name |
N-(5-chloropentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(10)9-6-4-2-3-5-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKGMPAWHROVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropentyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)
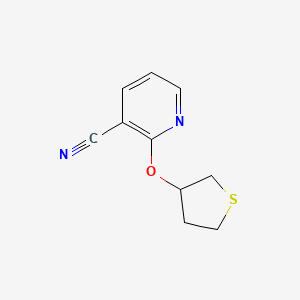
![3-butyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2993938.png)
(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)
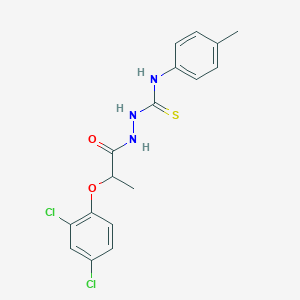
![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)
![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2993948.png)
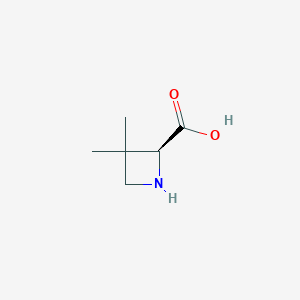
![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)
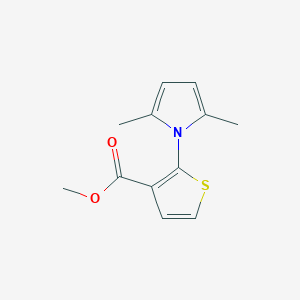
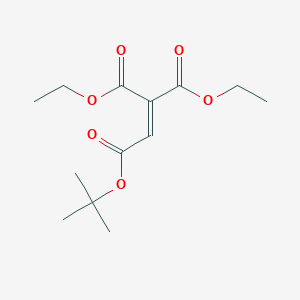
![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)
